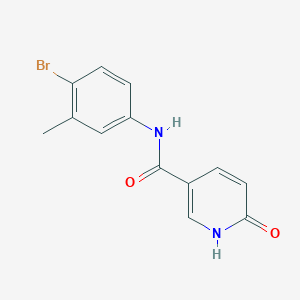

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is a chemical compound that belongs to the class of nicotinamides It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety

作用機序

Target of Action

The primary target of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is essential for the growth of the malaria parasite and has been validated as an antimalarial drug target .

Mode of Action

The compound interacts with its target, PfDHODH, by forming a hydrogen bond . This interaction inhibits the function of PfDHODH, thereby affecting the growth of the malaria parasite .

Biochemical Pathways

The inhibition of PfDHODH affects the pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of DNA and RNA in the malaria parasite. By inhibiting PfDHODH, the compound disrupts this pathway, leading to the cessation of the parasite’s growth .

Result of Action

The result of the compound’s action is the inhibition of the growth of the malaria parasite. By targeting and inhibiting PfDHODH, the compound disrupts the parasite’s pyrimidine biosynthesis pathway, leading to a halt in the growth of the parasite .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 6-hydroxynicotinic acid.

Coupling Reaction: The key step involves coupling these two starting materials using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.

Purification: The product is then purified using techniques like column chromatography to obtain the desired compound in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like NaBH4 (sodium borohydride) or H2/Pd (hydrogen gas with palladium catalyst) are commonly employed.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent.

Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

類似化合物との比較

Similar Compounds

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar bromine and methyl substitution pattern but differs in the core structure.

N-(4-bromo-3-methylphenyl)semicarbazone: Another related compound with similar substitutions but different functional groups.

Uniqueness

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is unique due to its specific combination of a nicotinamide core with bromine and methyl substitutions, which imparts distinct chemical and biological properties .

生物活性

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C12H12BrN3O. Its structure includes a bromine atom on the aromatic ring, a methyl group, and a hydroxynicotinamide moiety, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of hydroxynicotinamide have shown cytotoxic effects against various cancer cell lines. In particular, studies involving quinazoline derivatives demonstrate significant apoptotic effects in glioblastoma cell lines at micromolar concentrations .

Table 1: Cytotoxic Effects of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| WHI-P154 | U373 | 0.813 | Induces apoptotic cell death |

| EGF-P154 Conjugate | U87 | <1 | Receptor-mediated endocytosis |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Compounds with similar structures have been evaluated for their antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is likely mediated through several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : The hydroxynicotinamide moiety may interact with specific enzymes involved in cancer metabolism or bacterial growth.

- Receptor Interaction : Some derivatives demonstrate the ability to bind to cell surface receptors, facilitating targeted delivery into cells.

Study 1: Anticancer Efficacy

A study investigated the effects of a related hydroxynicotinamide derivative on glioblastoma cells. Results showed that treatment led to significant reductions in cell viability, with an observed IC50 value indicating potent activity at nanomolar concentrations. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial potential of various nicotinamide derivatives. The results indicated that certain compounds exhibited strong antibacterial activity against MRSA strains, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

特性

IUPAC Name |

N-(4-bromo-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJNFEBMJKSYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。